![molecular formula C22H21ClN2O4S B7695471 N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2001 by a group of researchers led by Professor David Thurston at the University of Newcastle upon Tyne.
Mechanism of Action
Further studies could investigate the precise mechanism of action of DMAPT, particularly its effects on other signaling pathways.
In conclusion, DMAPT is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit the transcription factor NF-κB makes it a suitable candidate for combination therapy and targeted delivery systems. Further studies are needed to investigate its safety and efficacy in humans, as well as its precise mechanism of action.
Advantages and Limitations for Lab Experiments
One advantage of DMAPT is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
1. Combination therapy: DMAPT has shown potential in combination with other chemotherapeutic agents. Future studies could investigate the efficacy of DMAPT in combination with other drugs.
2. Targeted delivery: The poor solubility of DMAPT could be overcome by developing targeted delivery systems, such as nanoparticles or liposomes.
3. Clinical trials: Further clinical trials are needed to investigate the safety and efficacy of DMAPT in humans.
4.
Synthesis Methods
The synthesis of DMAPT involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 3,4-dimethoxybenzoic acid to the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-phenylethyl)methanesulfonamide to give the intermediate compound. The final step involves the reaction of the intermediate with hydroxylamine to give DMAPT.
Scientific Research Applications
DMAPT has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. Inhibition of NF-κB has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-9-18(22(26)24-14-17-7-10-19(23)11-8-17)13-21(20)30(27,28)25-15-16-5-3-2-4-6-16/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFQIACCQKDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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